molecular formula C16H11F3N6O B5452019 7-(3,4-dimethylphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-(3,4-dimethylphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5452019
M. Wt: 360.29 g/mol
InChI Key: VKAJKTNXNQKKDZ-UHFFFAOYSA-N
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Description

The compound contains a pyridotriazolotriazine core, which is a type of heterocyclic compound. Heterocycles are widely used in many fields, including pharmaceuticals and materials . The trifluoromethyl group and the dimethylphenyl group attached to this core could potentially influence its properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridotriazolotriazine core, followed by the introduction of the trifluoromethyl and dimethylphenyl groups. Trifluoromethylation is a common reaction in organic chemistry, and there have been many advances in this field .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the trifluoromethyl and dimethylphenyl groups. Trifluoromethyl groups are known to be quite reactive, and can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, is known to increase the compound’s lipophilicity, which could influence its solubility and other properties .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the importance of heterocycles in pharmaceuticals and materials, this compound could have interesting potential applications .

Properties

IUPAC Name

11-(3,4-dimethylphenyl)-4-(trifluoromethyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N6O/c1-8-3-4-10(7-9(8)2)24-6-5-11-12(13(24)26)21-22-15-20-14(16(17,18)19)23-25(11)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAJKTNXNQKKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC3=C(C2=O)N=NC4=NC(=NN34)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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